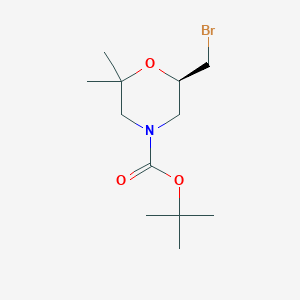

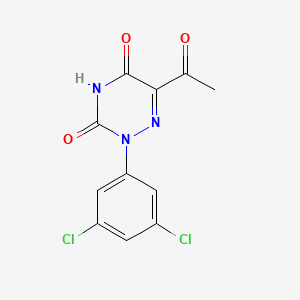

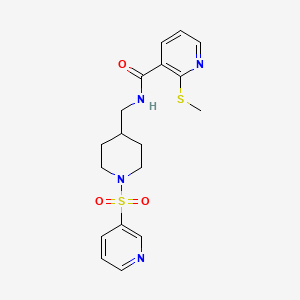

![molecular formula C16H14N6O B2508122 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide CAS No. 2034324-43-9](/img/structure/B2508122.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide” is a synthetic compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to have significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IR and NMR spectra . For instance, the IR spectrum shows peaks corresponding to various functional groups such as NH, CH3, C=C, C=N, and C-N . The 1H-NMR spectrum provides information about the types and numbers of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, they can undergo a Dimroth-type rearrangement, which involves sequential ring opening and closure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its yield, melting point, mass spectrometry data, and IR and NMR spectra . For example, the yield of the compound is 73%, and its melting point is between 176-179°C .Aplicaciones Científicas De Investigación

- RORγt Inverse Agonists : These compounds exhibit activity against RORγt, a nuclear receptor involved in immune regulation. Targeting RORγt has implications for autoimmune diseases and cancer immunotherapy .

- PHD-1 Inhibitors : PHD-1 (prolyl hydroxylase domain protein 1) inhibitors are relevant in treating anemia and ischemic diseases .

- JAK1 and JAK2 Inhibition : Janus kinase (JAK) inhibitors are used to manage inflammatory conditions, including rheumatoid arthritis and psoriasis .

Material Sciences

Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines find applications in material sciences:

- Functional Materials : These compounds contribute to the development of functional materials, such as sensors, catalysts, and luminescent materials .

Energetic Materials

1,2,4-triazolo[1,5-a]pyridines have been explored as energetic materials:

- Thermostable Energetics : Some derivatives exhibit good thermal stability and insensitivity, making them potential candidates for explosives and propellants .

Antibacterial Agents

Triazolo[4,3-a]pyrazine derivatives, structurally related to our compound, have been investigated for their antibacterial properties:

- Novel Antibacterials : Researchers have synthesized and characterized these derivatives, exploring their potential as antibacterial agents .

Green Synthesis

Our compound’s synthesis method—catalyst-free, additive-free, and eco-friendly—demonstrates its synthetic utility. The microwave-mediated approach allows rapid access to 1,2,4-triazolo[1,5-a]pyridines .

Late-Stage Functionalization

The scalability and late-stage functionalization of triazolo pyridine further highlight its practicality in synthetic chemistry .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide” belongs, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their biological activities and developing more effective synthetic methods .

Propiedades

IUPAC Name |

4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRQLCFFXCPNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

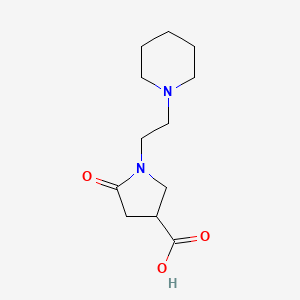

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

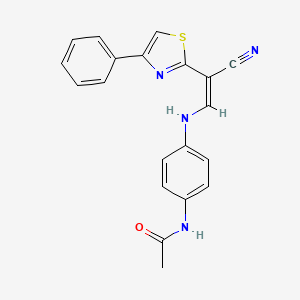

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

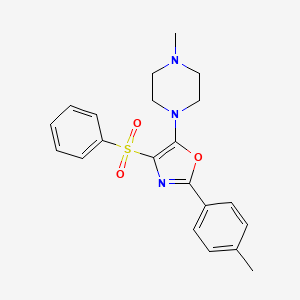

![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)